An In-depth Technical Guide to the Physical Properties of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride. Given the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document combines known information with predicted properties based on analogous structures and established principles of chemical analysis. The methodologies described herein are designed to serve as a robust framework for researchers to characterize this and similar molecules.
Introduction and Chemical Identity
(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride is a chiral organic compound featuring a piperidine ring, a common structural motif in many pharmaceuticals. The stereochemistry at the 3-position of the piperidine ring is crucial, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. As such, the precise characterization of its physical properties is a critical step in drug discovery and development. Chiral piperidine scaffolds are prevalent in a vast number of active pharmaceutical ingredients, highlighting the importance of understanding the fundamental properties of such building blocks.[1]
The hydrochloride salt form is common for amine-containing compounds, often improving stability and solubility. This guide will delve into the key physical and spectroscopic characteristics of this molecule.
Visualizing the Molecular Structure
Caption: Chemical structure of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride.
Core Physical and Chemical Properties
A summary of the key identifying properties of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride is presented in the table below. It is important to note that while some properties are well-defined, others, such as the melting point, may vary depending on the experimental method and purity of the sample.
| Property | Value | Source(s) |
| CAS Number | 957471-98-6 | [2] |
| Molecular Formula | C₈H₁₆ClNO₂ | [2] |
| Molecular Weight | 193.67 g/mol | [3][4][5] |
| Appearance | Expected to be a white to off-white crystalline powder or solid. The analogous methyl 2-(piperidin-4-yl)acetate hydrochloride is described as a crystal/powder.[3] | Analogous Compound Data[3] |
| Melting Point | Specific experimental data is not readily available. The hydrochloride salt of the parent compound, piperidine, has a melting point of 245-248 °C. It is expected that the melting point of the title compound will be in a similar range for crystalline solids of this type. | Analogous Compound Data[6] |
| Solubility | Expected to be soluble in water and lower alcohols like methanol and ethanol, a common characteristic of amine hydrochloride salts. The parent piperidine hydrochloride is soluble in water and alcohol.[5] | General Chemical Principles, Analogous Compound Data[5] |
Spectroscopic Characterization: A Predictive Analysis
Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride. In the absence of published experimental spectra for this specific enantiomer, this section provides predicted spectral characteristics based on its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar piperidine derivatives.[7][8]
Predicted ¹H NMR Spectral Data (in D₂O or DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.3-2.5 | m | 5H | Piperidine ring protons adjacent to nitrogen and the methine proton at C3 |
| ~2.40 | d | 2H | -CH₂-COO- |
| ~2.0-1.2 | m | 4H | Remaining piperidine ring protons |
Predicted ¹³C NMR Spectral Data (in D₂O or DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~173 | Quaternary | C=O (ester carbonyl) |
| ~52 | Methyl | -OCH₃ |
| ~45-55 | Methylene | Piperidine C2 and C6 |
| ~30-40 | Methine | Piperidine C3 |
| ~30-40 | Methylene | -CH₂-COO- |
| ~20-30 | Methylene | Piperidine C4 and C5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride are listed below.[9]
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2700 | Strong, Broad | N-H stretch (secondary amine salt) |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1250-1200 | Strong | C-O stretch (ester) |
| ~1170 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure.
Predicted Mass Spectrometry Fragmentation
-
Molecular Ion (M+) : The free base (C₈H₁₅NO₂) would have a molecular ion peak at m/z 157.11.
-
Major Fragments :
-
Loss of the methoxy group (-OCH₃): [M-31]⁺
-
Loss of the carbomethoxy group (-COOCH₃): [M-59]⁺
-
Cleavage of the acetate side chain.
-
Fragmentation of the piperidine ring.
-
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols and Analytical Workflows
This section outlines standardized protocols for determining the physical properties of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride.
General Analytical Workflow
The characterization of a new batch of a compound like (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride should follow a logical progression of analytical techniques to confirm its identity, purity, and physical properties.
Caption: General workflow for the physical characterization of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride.
Melting Point Determination
-
Sample Preparation : Ensure the sample is completely dry and finely powdered.
-
Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement : Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording : Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Determination
-
Solvent Selection : Choose a range of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone).
-
Procedure : To a known mass of the compound (e.g., 10 mg) in a vial, add the solvent in small, measured increments at a constant temperature (e.g., 25 °C).
-
Observation : After each addition, vigorously agitate the mixture and observe for complete dissolution.
-
Quantification : The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Spectroscopic Analysis Protocols
-
NMR Spectroscopy :
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[9]
-
-
FT-IR Spectroscopy :
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.[9]
-
-
Mass Spectrometry :
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Infuse the solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Chiral Purity Analysis by HPLC
For a chiral compound, confirming its enantiomeric purity is crucial. A general High-Performance Liquid Chromatography (HPLC) method using a chiral stationary phase (CSP) is recommended.
-
Column : A polysaccharide-based chiral column (e.g., Chiralpak series) is often effective for separating piperidine enantiomers.
-
Mobile Phase : A typical mobile phase for normal-phase chiral separations would be a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.
-
Detection : UV detection at a low wavelength (e.g., 210-220 nm) is suitable if the compound has a chromophore. If not, derivatization with a UV-active agent may be necessary, or a detector such as a mass spectrometer can be used.
-
Analysis : Inject a solution of the racemic mixture to determine the retention times of both enantiomers. Then, inject the sample solution to determine the enantiomeric excess.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physical properties of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride, along with standardized methodologies for their determination. While specific experimental data for this compound remains scarce in the public domain, the information and protocols presented here offer a solid foundation for researchers and drug development professionals working with this and related chiral piperidine derivatives. Adherence to these rigorous analytical practices will ensure the quality and consistency of this important chemical entity in research and development endeavors.
References
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
- European Chemicals Agency (ECHA). (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1).
- Google Patents. (2014). EP2507212B1 - Process for preparing methyl phenidate hydrochloride.
- Google Patents. (2016). WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- BenchChem. (2025). Spectroscopic Profile of Piperidin-2-ylmethyl Acetate: A Technical Guide.
- CookeChem. (n.d.). (S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride, 98%, 957471-98-6.
- Sigma-Aldrich. (n.d.). Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3.
- PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2.
- Google Patents. (2007). WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds.
- CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
- Parchem. (n.d.). (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride (Cas 2126161-22-4).
- PubChem. (n.d.). 3-(3-Hydroxy-phenyl)-1-methyl-piperidine-3-carboxylic acid ethyl ester.
- ChemicalBook. (2025). 3-Methyl-piperidine-4-carboxylic acid ethyl ester hydrochloride | 1159822-87-3.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethyl Acetate and its Analogs as Precursors for Alkaloid Synthesis.
- ChemBK. (n.d.). (S)-methyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride.
- SynHet. (n.d.). Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride.
- ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
- PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2.
- Synblock. (n.d.). CAS 1423027-74-0 | (piperidin-2-yl)methyl acetate hydrochloride.
- Magnetic Resonance in Chemistry. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes.
- Moldb. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-3-yl)acetate CAS No.: 1219331-78-8.
- PubChem. (n.d.). Methyl (R)-phenyl((S)-piperidin-2-yl)acetate | C14H19NO2.
- Biosynth. (n.d.). Piperidine hydrochloride | 6091-44-7 | FP36451.
- PubChem. (n.d.). Methyl 2-phenyl-2-(piperidin-1-yl)acetate | C14H19NO2.
- ChemicalBook. (2025). Piperidine hydrochloride | 6091-44-7.
- PubChem. (n.d.). Methyl 2-phenyl-2-piperidin-2-ylacetate;chloride | C14H19ClNO2.
- ResearchGate. (n.d.). Figure S6. 13C-NMR spectrum of methyl....
Sources
- 1. chembk.com [chembk.com]
- 2. (S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride , 98% , 957471-98-6 - CookeChem [cookechem.com]
- 3. Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 [sigmaaldrich.com]
- 4. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-[(2R)-piperidin-2-yl]acetate hydrochloride [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
